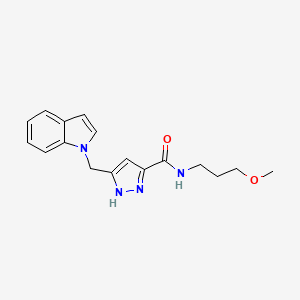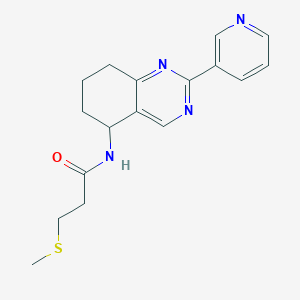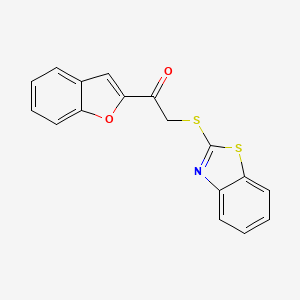![molecular formula C17H17NO6S B5978234 [4-[Acetyl-(4-methoxyphenyl)sulfonylamino]phenyl] acetate](/img/structure/B5978234.png)
[4-[Acetyl-(4-methoxyphenyl)sulfonylamino]phenyl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-[Acetyl-(4-methoxyphenyl)sulfonylamino]phenyl] acetate is an organic compound with a complex structure that includes acetyl, methoxyphenyl, sulfonylamino, and phenyl acetate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-[Acetyl-(4-methoxyphenyl)sulfonylamino]phenyl] acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the acetylation of 4-methoxyphenyl sulfonyl chloride, followed by a coupling reaction with 4-aminophenyl acetate. The reaction conditions often require the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
[4-[Acetyl-(4-methoxyphenyl)sulfonylamino]phenyl] acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetyl or methoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted phenyl acetates, depending on the specific reaction and conditions used.
科学的研究の応用
Chemistry
In chemistry, [4-[Acetyl-(4-methoxyphenyl)sulfonylamino]phenyl] acetate is used as a building block for synthesizing more complex molecules. It is also studied for its reactivity and potential as a catalyst in various organic reactions.
Biology
In biological research, this compound is investigated for its potential as a biochemical probe. It can be used to study enzyme interactions and protein modifications due to its reactive functional groups.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may have applications in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it suitable for applications in polymer science and materials engineering.
作用機序
The mechanism of action of [4-[Acetyl-(4-methoxyphenyl)sulfonylamino]phenyl] acetate involves its interaction with specific molecular targets. The acetyl and sulfonylamino groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methoxyphenyl group may also participate in hydrophobic interactions, enhancing the compound’s binding affinity to its targets.
類似化合物との比較
Similar Compounds
4-Acetyl-2-methoxyphenyl acetate: This compound has a similar structure but lacks the sulfonylamino group, making it less reactive in certain biochemical applications.
4-Methoxyphenyl acetate: This simpler compound is used as a precursor in the synthesis of more complex molecules like [4-[Acetyl-(4-methoxyphenyl)sulfonylamino]phenyl] acetate.
Uniqueness
The presence of both acetyl and sulfonylamino groups in this compound makes it unique compared to similar compounds. These functional groups provide additional reactivity and potential for interactions with biological targets, enhancing its applications in scientific research and industry.
特性
IUPAC Name |
[4-[acetyl-(4-methoxyphenyl)sulfonylamino]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO6S/c1-12(19)18(14-4-6-16(7-5-14)24-13(2)20)25(21,22)17-10-8-15(23-3)9-11-17/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDAOANMMGBMUFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=C(C=C1)OC(=O)C)S(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-ethyl-4-[2-(2-methoxyphenoxy)ethyl]-2,3-piperazinedione](/img/structure/B5978161.png)
![(1'-Methyl-[1,4'-bipiperidin]-2-yl)methanol](/img/structure/B5978167.png)
![N-[2-(1-benzylpiperidin-4-yl)ethyl]-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B5978174.png)
![(8-methoxy-3,4-dihydro-2H-chromen-3-yl)[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]amine](/img/structure/B5978180.png)
![5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(3,5-DIMETHYLPHENYL)-2-FURAMIDE](/img/structure/B5978185.png)
![2-[(3-fluorophenoxy)methyl]-N-methyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5978197.png)
![2-{1-[(3-methoxypropyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B5978210.png)
![methyl 4-{[3-(3-hydroxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B5978213.png)
![2-[(5-cyano-4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B5978218.png)
![3-methyl-6-[4-(3-methylbenzoyl)-1-piperazinyl]pyridazine](/img/structure/B5978226.png)


![2-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5978259.png)
